3-Amino-5-methoxybenzamide
Overview
Description
3-Amino-5-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2 . It is a significant class of amide compounds, which have been widely used in various fields such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure and vibrational analysis of 3-amino-4-methoxy benzamide were undertaken using density functional theoretical (DFT) method . The formation of intramolecular hydrogen bonding was identified from structural parameter analysis and confirmed with the natural bond orbital (NBO), molecular electrostatic potential (MEP), and natural charge analysis .Chemical Reactions Analysis
The selective acylation of 4-methylbenzene-1,3-diamine (2) with benzoic anhydride (3) was used to obtain this compound . The reaction process is relatively complicated due to the existence of parallel monoacylation by-products and consecutive diacylation by-products .Scientific Research Applications
Inhibitor of ADP-ribosyltransferase
3-Methoxybenzamide, a chemical analogue of 3-Amino-5-methoxybenzamide, is known as an inhibitor of ADP-ribosyltransferase. This compound inhibits cell division in Bacillus subtilis, leading to cell filamentation and eventually lysis. Genetic analysis indicates that 3-Methoxybenzamide primarily targets the cell division system involving FtsZ function during both vegetative growth and sporulation (Ohashi et al., 1999).
Antimicrobial Properties
Alkyl derivatives of 3-Methoxybenzamide have shown potent antistaphylococcal properties, albeit with suboptimal drug-like characteristics. Research into the structure-activity relationships of these inhibitors has led to the identification of compounds with improved pharmaceutical properties, indicating potential applications in creating effective antibacterials (Haydon et al., 2010).
Molecular Structure and Intermolecular Interactions
The molecular structure of related compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been characterized through methods like single-crystal X-ray diffraction and DFT calculations. This research helps in understanding the influence of intermolecular interactions like dimerization and crystal packing on the molecular geometry of such compounds (Karabulut et al., 2014).
Radiosynthesis for Imaging
Compounds related to this compound, such as 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, have been radioiodinated for potential use in gamma-emission tomography. This involves studying the affinity and selectivity for certain receptors, which can be significant in medical imaging and diagnostics (Mertens et al., 1994).
Role in Enhancing Intrachromosomal Recombination
3-Methoxybenzamide, a competitive inhibitor of poly(ADP-ribose) polymerase, has been found to increase intrachromosomal recombination in mouse cells. It notably increases both gene conversions and crossovers, suggesting its role in influencing different recombination pathways in mammalian cells (Waldman & Waldman, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Amino-5-methoxybenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in the base excision repair (BER) pathway , which is crucial for repairing DNA damage .
Biochemical Pathways
The compound affects the base excision repair (BER) pathway . This pathway is responsible for repairing damaged DNA, maintaining genomic stability, and preventing mutations that could lead to diseases such as cancer. The downstream effects of this interaction include changes in DNA repair mechanisms and potentially the prevention of disease progression.
Result of Action
The molecular and cellular effects of this compound’s action involve changes to the DNA repair process. By interacting with PARP1, the compound influences the poly (ADP-ribosyl)ation of certain proteins, affecting the structure of chromatin and the metabolism of DNA . This can lead to enhanced DNA repair and potentially prevent the development of diseases associated with DNA damage.
Properties
IUPAC Name |
3-amino-5-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXUCGZBWXHSRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732172 | |
Record name | 3-Amino-5-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960234-99-5 | |
Record name | 3-Amino-5-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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